3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide
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Overview
Description
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide is a complex organic compound characterized by the presence of iodine atoms and benzamide groups
Preparation Methods
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the benzoyl group.
Iodination: Introduction of iodine atoms to the aromatic rings.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoyl group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide involves its interaction with specific molecular targets. The iodine atoms and benzamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of multiple iodine atoms. Similar compounds include:
3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-benzamide: Lacks the additional methyl group.
N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide: Lacks the iodine atoms.
These differences can significantly impact their chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H26I2N2O2 |
---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H26I2N2O2/c1-15-7-9-17(13-19(15)23)21(27)25-11-5-3-4-6-12-26-22(28)18-10-8-16(2)20(24)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
LNMJIKMSGJFVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Origin of Product |
United States |
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